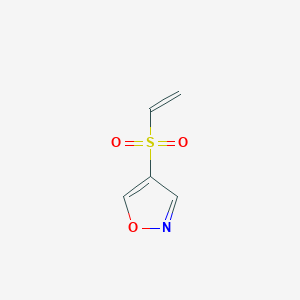

4-(Vinylsulfonyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5NO3S |

|---|---|

Molecular Weight |

159.17 g/mol |

IUPAC Name |

4-ethenylsulfonyl-1,2-oxazole |

InChI |

InChI=1S/C5H5NO3S/c1-2-10(7,8)5-3-6-9-4-5/h2-4H,1H2 |

InChI Key |

WWASLGWGSVUDIY-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)C1=CON=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Vinylsulfonyl Isoxazole and Its Analogues

Strategies for Constructing the Isoxazole (B147169) Core with Vinyl Sulfone Functionality

The principal strategies for assembling the 4-(vinylsulfonyl)isoxazole scaffold revolve around either pre-functionalizing a precursor with the vinyl sulfone group before the isoxazole ring formation or introducing this functionality onto a pre-existing isoxazole ring. The former approach is often more common and is the focus of the subsequent sections.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and widely utilized method for the construction of five-membered heterocyclic rings, including isoxazoles. chesci.com This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, which can be an alkene or an alkyne.

The reaction of nitrile oxides with alkenes or alkynes bearing a sulfone group is a direct route to isoxazoles and isoxazolines (which can be subsequently oxidized to isoxazoles) containing the desired functionality. The electron-withdrawing nature of the sulfone group activates the double or triple bond of the dipolarophile towards cycloaddition.

One common strategy involves the cycloaddition of a nitrile oxide with a vinyl sulfone. For instance, the reaction of benzonitrile (B105546) oxide with phenyl vinyl sulfone leads to the formation of 3-phenyl-5-(phenylsulfonyl)isoxazoline. This intermediate can then undergo elimination of the sulfonyl group under basic conditions to yield the corresponding isoxazole. However, to obtain a this compound, the starting dipolarophile would need to be an acetylene (B1199291) derivative with a sulfonyl group, or an alkene that allows for the subsequent introduction of the vinyl group at the 4-position.

A more direct approach involves the use of acetylenic sulfones as dipolarophiles. The cycloaddition of nitrile oxides to these substrates can directly afford isoxazoles with a sulfonyl group attached to the ring. For example, the reaction of a nitrile oxide with an ethynyl (B1212043) sulfone would be expected to yield a 4-sulfonylisoxazole as a major regioisomer. Subsequent modification of the sulfonyl group could then potentially lead to the desired vinyl sulfone.

Recent research has also explored the use of β-fluoroalkyl vinyl sulfones in 1,3-dipolar cycloadditions with nitrile oxides. These reactions have been shown to produce 5-fluoroalkyl-3-substituted-2-isoxazolines with high regioselectivity and diastereoselectivity. researchgate.net These isoxazolines can serve as precursors to isoxazoles.

A study on the synthesis of 3-aryl-4-phenylsulfonyl-5-aminoisoxazoles utilized the reaction of α-chlorooximes with 2-phenylsulfonyl acetonitrile (B52724). This method provides a route to isoxazoles with a sulfonyl group at the 4-position. researchgate.net

Below is a table summarizing representative examples of 1,3-dipolar cycloaddition reactions for the synthesis of sulfonyl-containing isoxazole precursors.

| Nitrile Oxide Precursor | Dipolarophile | Product | Yield (%) | Reference |

| Benzonitrile oxide | Phenyl vinyl sulfone | 3-Phenyl-5-(phenylsulfonyl)isoxazoline | Moderate | mdpi.com |

| Substituted benzonitrile oxides | β-Fluoroalkyl vinyl sulfones | 5-Fluoroalkyl-3-aryl-2-isoxazolines | up to 85 | researchgate.net |

| α-Chlorooximes | 2-Phenylsulfonyl acetonitrile | 3-Aryl-4-phenylsulfonyl-5-aminoisoxazoles | Moderate | researchgate.net |

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkenes and alkynes is a critical aspect that determines the final substitution pattern of the isoxazole ring. The outcome is governed by both electronic and steric factors of the reactants, as explained by frontier molecular orbital (FMO) theory. chesci.com

In the case of cycloadditions with vinyl sulfones, which are electron-deficient dipolarophiles, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrile oxide and the lowest unoccupied molecular orbital (LUMO) of the vinyl sulfone. The sulfonyl group, being strongly electron-withdrawing, lowers the energy of the LUMO and dictates the regiochemical outcome. Generally, the cycloaddition of nitrile oxides to vinyl sulfones leads to the formation of 5-sulfonylisoxazolines.

For acetylenic sulfones, the cycloaddition with nitrile oxides has been reported to predominantly yield the 4-sulfonylisoxazole regioisomer. This regiochemical preference is crucial for the synthesis of the target compound.

Stereoselectivity becomes a key consideration when the dipolarophile or the nitrile oxide contains chiral centers. The facial selectivity of the cycloaddition is influenced by the steric hindrance and electronic interactions of the substituents near the reacting centers. For instance, the cycloaddition of nitrile oxides to chiral α-methylene-γ-lactams and lactones has been shown to proceed with the attack of the dipole from the less hindered face of the dipolarophile, leading to the formation of a major diastereomer. mdpi.com While specific studies on the stereoselective cycloaddition to prochiral vinyl sulfones leading to this compound are limited, the general principles of asymmetric 1,3-dipolar cycloadditions would apply. The use of chiral auxiliaries on either the nitrile oxide or the vinyl sulfone could induce facial selectivity.

Electrochemical Annulation Approaches for Isoxazole Assembly

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying workup procedures. kit.edu The electrochemical synthesis of isoxazoles has been explored, providing novel routes to this important heterocyclic core.

A notable electrochemical approach for the synthesis of isoxazoles is a [1+2+1+1] four-component domino reaction. nih.govsemanticscholar.org This method allows for the rapid assembly of the isoxazole motif from simple and readily available starting materials. The reaction typically involves an aldehyde, an alkene, a nitrite (B80452) source (like tert-butyl nitrite), and a proton source in an undivided electrochemical cell. nih.gov

This electrochemical annulation is characterized by its high functional group tolerance and operational simplicity. Mechanistic studies, including cyclic voltammetry, suggest a radical-mediated pathway. nih.gov

While this four-component reaction has been successfully applied to a range of aldehydes and styrenes to produce 3,5-disubstituted isoxazoles, its application to the synthesis of isoxazoles bearing a vinyl sulfone group, particularly at the 4-position, has not been explicitly detailed in the reviewed literature. To achieve this, a specifically functionalized alkene or a different reaction design would be necessary. The general reaction conditions are presented in the table below.

| Anode | Cathode | Electrolyte | Solvent | Temperature (°C) | Yield (%) | Reference |

| Graphite Felt | Platinum | n-Bu4NBr | DMF/H2O | 100 | up to 97 | nih.gov |

Mechanochemical Routes for Isoxazole Skeleton Construction

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a sustainable and solvent-free method for organic synthesis. This technique can lead to shorter reaction times, higher yields, and simplified purification processes.

The synthesis of isoxazoles via mechanochemical methods has been reported, primarily through 1,3-dipolar cycloaddition reactions. A scalable, solvent-free synthesis of 3,5-disubstituted isoxazoles has been developed by the ball-milling of terminal alkynes and hydroxyimidoyl chlorides, which generate nitrile oxides in situ. nih.gov This approach has been shown to be efficient and reproducible on a gram scale.

However, the application of mechanochemistry to the synthesis of isoxazoles incorporating a vinyl sulfone moiety is not well-documented in the available literature. In principle, the mechanochemical 1,3-dipolar cycloaddition could be adapted by using a sulfonyl-containing alkyne as the dipolarophile. This would represent a promising green synthetic route to sulfonylated isoxazoles.

The table below summarizes the general conditions for the mechanochemical synthesis of isoxazoles.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

| Terminal Alkyne | Hydroxyimidoyl Chloride | Cu/Al2O3 | Ball-milling, solvent-free | 3,5-Disubstituted isoxazole | Moderate to Excellent | nih.gov |

Solvent-Free Reaction Conditions

The cupric oxide nanoparticle-catalyzed synthesis of isoxazoles is often conducted under mechanochemical, solvent-free conditions. researchgate.net This approach, typically utilizing a ball mill, aligns with the principles of green chemistry by avoiding hazardous organic solvents. researchgate.net The key benefits of this protocol include a broad substrate scope and operational simplicity, often described as a "one-jar operation." researchgate.net

Below is a table summarizing the components of this catalytic system for isoxazole synthesis.

Table 1: Key Components for CuO NP-Catalyzed Isoxazole Synthesis

| Component | Role | Key Characteristics |

|---|---|---|

| Cupric Oxide Nanoparticles (CuO NPs) | Catalyst | Particle size < 50 nm; high surface area. |

| DABCO | Co-catalyst / Base | Facilitates dehydrohalogenation. |

| β-Vinyl Halides | Substrate | Provides two carbon atoms for the isoxazole ring. |

| α-Nitrocarbonyls | Substrate | Provides the C-N-O fragment of the isoxazole ring. |

| Mechanochemical (Ball Mill) | Reaction Condition | Enables solvent-free reaction environment. |

Ring Expansion and Transformation Strategies Utilizing Isoxazolyl Precursors

The isoxazole ring is not only a synthetic target but also a versatile intermediate that can undergo further transformations to yield structural analogues. Reductive ring-opening is a common strategy to produce β-enaminones, which are valuable precursors for other heterocyclic systems. mdpi.com

Metal-Mediated Transformations (e.g., Molybdenum Hexacarbonyl)

Molybdenum hexacarbonyl, Mo(CO)₆, has been employed to promote the reductive ring-opening of isoxazole derivatives. researchgate.net For instance, fused isoxazoles can be treated with molybdenum hexacarbonyl to yield the corresponding β-disubstituted compounds. researchgate.net However, the reaction can sometimes lead to unexpected products. In the case of certain hydroxyimino isoxazoles, treatment with molybdenum hexacarbonyl results in a rearrangement to form pyrazole (B372694) derivatives, demonstrating a significant structural transformation rather than a simple ring-opening. researchgate.net

Functionalization and Diversification of the this compound Scaffold

Creating the complete this compound structure requires precise methods for attaching the vinyl sulfone group to the 4-position of the isoxazole ring.

Introduction of the Vinyl Sulfone Moiety onto the Isoxazole Ring System

The vinyl sulfone group is a valuable functional motif in drug design and organic synthesis, acting as a Michael acceptor and a partner in cycloaddition reactions. nih.govresearchgate.net The synthesis of vinyl sulfones can be achieved through several modern methodologies. rsc.org These include the direct sulfonylation of olefins and alkynes, as well as the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids. rsc.org

For the synthesis of this compound, a plausible strategy would involve the installation of a suitable precursor functional group at the 4-position of the isoxazole ring, such as an alkyne or an α,β-unsaturated carboxylic acid. This precursor could then undergo a subsequent reaction, like a hydrosulfonylation or a decarboxylative sulfonylation, to install the desired vinyl sulfone moiety.

Synthetic Pathways to 4-Substituted Isoxazoles for Subsequent Vinyl Sulfone Attachment

Access to appropriately functionalized isoxazole precursors is critical for the final installation of the vinyl sulfone group. A highly effective method for preparing 4-substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org

This reaction, when carried out with reagents such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), yields 3,5-disubstituted-4-haloisoxazoles under mild conditions. nih.govacs.org The resulting 4-iodoisoxazoles are particularly versatile intermediates. nih.govnih.gov The iodine atom at the C4 position serves as an excellent handle for introducing a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. nih.govnih.gov This allows for the synthesis of a diverse library of 4-substituted isoxazoles, which can then be further elaborated to attach the vinyl sulfone group. nih.gov

The general scheme for producing these key intermediates is outlined below.

Table 2: Synthesis of 4-Iodoisoxazole Precursors | Step | Reactants | Reagent | Product | Significance | | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Alkyn-1-one | Methoxylamine hydrochloride, Pyridine (B92270) | 2-Alkyn-1-one O-methyl oxime | Formation of the cyclization precursor. nih.gov | | 2 | 2-Alkyn-1-one O-methyl oxime | Iodine Monochloride (ICl) | 3,5-Disubstituted-4-iodoisoxazole | Installation of a versatile functional handle at the 4-position. nih.govorganic-chemistry.org | | 3 | 3,5-Disubstituted-4-iodoisoxazole | Various coupling partners (e.g., boronic acids, terminal alkynes) | Palladium Catalyst | 3,4,5-Trisubstituted isoxazole | Diversification of the isoxazole scaffold for subsequent functionalization. nih.govnih.gov |

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of isoxazole libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. acs.orgtandfonline.comtandfonline.com

A notable SPOS approach involves the use of polystyrene-supported vinyl sulfone reagents. tandfonline.comtandfonline.com In this method, the isoxazole ring is constructed via a 1,3-dipolar cycloaddition reaction between the polymer-bound vinyl sulfone and a nitrile oxide. tandfonline.comtandfonline.com The desired 3-monosubstituted isoxazole is then cleaved from the polymer support through an elimination reaction, often facilitated by a base like potassium tert-butoxide. tandfonline.comtandfonline.com This traceless synthesis strategy allows for the generation of products in good yield and high purity. tandfonline.com

Another SPOS technique employs polystyrene-supported 2-bromoallyl sulfone as a reagent for the synthesis of 3,5-disubstituted isoxazoles. tandfonline.com This method utilizes the bromoallyl sulfone as an alkyne surrogate in a 1,3-dipolar cycloaddition with nitrile oxides. tandfonline.com The use of a polymer-supported reagent simplifies the handling of potentially unstable bromoalkenes and facilitates product isolation through simple filtration. tandfonline.com

Traceless linkers are a key feature of modern SPOS, allowing for the release of the target molecule without leaving behind any part of the linker. In the context of isoxazole synthesis, the sulfonyl group in polymer-supported vinyl sulfones and bromoallyl sulfones often acts as a traceless linker. tandfonline.comtandfonline.com The cleavage step, typically an elimination reaction, regenerates a double bond in the linker, releasing the desired isoxazole. tandfonline.com This approach not only simplifies purification but also enhances the diversity of the resulting isoxazole library. tandfonline.com

Synthesis of Related Isoxazole-Sulfone Hybrid Architectures

The synthesis of hybrid molecules incorporating both isoxazole and sulfone moieties has garnered significant interest due to their potential biological activities. researchgate.netijariit.com These hybrid architectures are often constructed by reacting isoxazole-sulfonamides with other chemical entities. For example, novel isoxazole-sulfonylurea hybrids have been synthesized by reacting isoxazole-sulfonamides with carbamates under mild conditions. researchgate.net This synthetic strategy avoids the use of hazardous reagents and produces the hybrid compounds in high yields. researchgate.net The development of such hybrid molecules represents a promising avenue in medicinal chemistry, aiming to combine the pharmacological properties of both the isoxazole and sulfone functional groups. ijariit.com

Alkynyl Sulfonamide-Derived Isoxazoles

A primary route for the synthesis of isoxazoles from alkynyl sulfonamides involves 1,3-dipolar cycloaddition reactions. ucl.ac.ukresearchgate.net This method provides a versatile platform for constructing the isoxazole ring with a sulfonamide group attached to the alkyne precursor. The reaction typically proceeds by treating an alkynyl sulfonamide with a nitrile oxide, which is often generated in situ. researchgate.net

The general scheme involves the reaction of an alkynyl sulfonamide with a hydroximoyl chloride in the presence of a base, such as triethylamine (B128534). The base facilitates the formation of the nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with the alkynyl sulfonamide to yield the desired 5-substituted isoxazole. This approach allows for the introduction of various substituents on both the isoxazole ring and the sulfonamide nitrogen, depending on the starting materials chosen. researchgate.net

Another variation of this methodology is the reaction of alkynyl sulfonamides with nitrones, which also proceeds via a 1,3-dipolar cycloaddition to afford 2,3-dihydroisoxazoles. ucl.ac.uk While not directly yielding isoxazoles, these dihydroisoxazoles can be valuable intermediates that may be subsequently oxidized to the corresponding isoxazoles. The reactions are noted to be rapid and often produce a single regioisomer in good yields. ucl.ac.uk

| Alkyne Precursor | Nitrile Oxide Source | Base | Product | Yield (%) | Ref |

| N-Phenyl-2-phenylethynesulfonamide | Benzonitrile oxide | Et3N | 3-Phenyl-5-(N-phenylsulfamoyl)isoxazole | Good | researchgate.net |

| N,N-Diethyl-2-phenylethynesulfonamide | 4-Chlorobenzonitrile oxide | Et3N | 3-(4-Chlorophenyl)-5-(N,N-diethylsulfamoyl)isoxazole | Good | researchgate.net |

| N-Morpholino-2-phenylethynesulfonamide | Benzonitrile oxide | Et3N | 3-Phenyl-5-(morpholinosulfonyl)isoxazole | Good | researchgate.net |

Isoxazole-Sulfonamide Conjugates

The synthesis of isoxazole-sulfonamide conjugates, where the isoxazole and sulfonamide moieties are linked, is a significant area of research. A common strategy involves the chlorosulfonation of a pre-formed isoxazole-containing compound, followed by reaction with an amine. nih.govresearchgate.net For instance, an amide derived from an isoxazole and another molecule can be treated with chlorosulfonic acid to introduce a sulfonyl chloride group. nih.gov This intermediate is then reacted with various amines to produce a library of isoxazole-sulfonamide conjugates. nih.govresearchgate.net

An alternative approach begins with a substituted aniline, which is converted to the corresponding benzenesulfonyl chloride via a Sandmeyer-type reaction. nih.gov Subsequent treatment with ammonia (B1221849) or an amine yields the sulfonamide. This sulfonamide can then be coupled with an isoxazole moiety through various methods, such as copper-catalyzed cross-coupling reactions, to form the final conjugate. nih.gov

The synthesis of N-(4-(5-arylisoxazol-3-yl)phenyl)benzenesulfonamides has been achieved by reacting N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]benzenesulfonamide with hydroxylamine (B1172632) hydrochloride. This reaction proceeds via the formation of the isoxazole ring from the dibromo-propanoyl precursor.

| Isoxazole Precursor | Sulfonylation Method | Amine | Product | Yield (%) | Ref |

| N-(5-methylisoxazol-3-yl)coumarin-3-carboxamide | Chlorosulfonic acid, then reaction with amine | Morpholine | 4-((4-(N-(5-methylisoxazol-3-yl)carbamoyl)coumarin-6-yl)sulfonyl)morpholine | High | nih.gov |

| 3,5-Dimethyl-4-(phenyl)isoxazole | Chlorosulfonic acid | Ammonia | 4-(3,5-Dimethylisoxazol-4-yl)benzenesulfonamide | - | researchgate.net |

| N-[4-(2,3-dibromo-3-phenylpropanoyl)phenyl]benzenesulfonamide | Ring formation with hydroxylamine | - | N-(4-(5-Phenylisoxazol-3-yl)phenyl)benzenesulfonamide | Good |

Isoxazole-Vinyl Sulfonyl Fluoride (B91410) Systems

A key methodology for the synthesis of isoxazole systems containing a sulfonyl fluoride group is the regioselective conjugate addition of isoxazol-5-ones to ethenesulfonyl fluoride (ESF), also known as vinyl sulfonyl fluoride. rsc.org This Michael addition reaction allows for the formation of either N- or C-alkylated isoxazol-5-ones depending on the choice of base. rsc.org

When a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used, the reaction favors N2-alkylation, yielding 2-(2-(fluorosulfonyl)ethyl)-3-substituted-isoxazol-5(2H)-ones. rsc.org Conversely, the use of a weaker base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) promotes C4-alkylation, resulting in 4-(2-(fluorosulfonyl)ethyl)-3-substituted-isoxazol-5(4H)-ones. rsc.org This selectivity provides a powerful tool for creating diverse isoxazole-sulfonyl fluoride structures. The resulting sulfonyl fluorides can be further transformed into sulfonamides or sulfonates by reaction with amines or phenols, respectively. rsc.org

| Isoxazol-5-one Precursor | Base | Product Type | Product | Yield (%) | Ref |

| 3-Phenylisoxazol-5(4H)-one | DBU | N2-alkylation | 2-(2-(Fluorosulfonyl)ethyl)-3-phenylisoxazol-5(2H)-one | 95 | rsc.org |

| 3-Methylisoxazol-5(4H)-one | DBU | N2-alkylation | 2-(2-(Fluorosulfonyl)ethyl)-3-methylisoxazol-5(2H)-one | 91 | rsc.org |

| 3-Phenylisoxazol-5(4H)-one | Et3N | C4-alkylation | 4-(2-(Fluorosulfonyl)ethyl)-3-phenylisoxazol-5(4H)-one | 94 | rsc.org |

| 3-Methylisoxazol-5(4H)-one | Et3N | C4-alkylation | 4-(2-(Fluorosulfonyl)ethyl)-3-methylisoxazol-5(4H)-one | 85 | rsc.org |

Isoxazole-Triazole Hybrid Constructs

The synthesis of hybrid molecules incorporating both isoxazole and 1,2,3-triazole rings often utilizes click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov This highly efficient and regioselective reaction allows for the reliable formation of the 1,4-disubstituted triazole ring, linking an isoxazole-containing fragment with another molecular scaffold.

A common synthetic strategy involves the preparation of an isoxazole derivative bearing either an azide (B81097) or a terminal alkyne functionality. mdpi.comnih.gov This isoxazole precursor is then reacted with a complementary alkyne or azide-containing molecule in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. arkat-usa.org

For example, a multi-step synthesis can be employed where a starting material like 3-formylchromone is used to construct a triazole ring with a propargyl group. mdpi.com This alkyne-functionalized triazole then serves as a dipolarophile in a subsequent 1,3-dipolar cycloaddition with a nitrile oxide to form the isoxazole ring, thus creating the hybrid structure. mdpi.comnih.gov This modular approach allows for the synthesis of a wide array of complex isoxazole-triazole hybrids by varying the building blocks used in each step. mdpi.comnih.gov

| Isoxazole Precursor | Triazole Precursor | Reaction Type | Product | Yield (%) | Ref |

| 1-Benzyl-4-(2-(prop-2-yn-1-yloxy)benzoyl)-1H-1,2,3-triazole | Benzonitrile oxide | 1,3-Dipolar Cycloaddition | 1-Benzyl-4-((2-(3-phenylisoxazol-5-yl)methoxy)benzoyl)-1H-1,2,3-triazole | Good | mdpi.comnih.gov |

| 4-Azidobenzenesulfonamide | Ethyl 2-butynoate | CuAAC | Ethyl 1-(4-sulfamoylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | - | nih.gov |

| Propargyl-functionalized pyridine | Azido-functionalized piperazine | CuAAC | 1,2,3-Triazole-linked pyridine-piperazine hybrid | High | arkat-usa.org |

Reactivity and Reaction Mechanisms of 4 Vinylsulfonyl Isoxazole

Chemical Transformations Involving the Vinyl Sulfone Moiety

The vinyl sulfone group is a highly activated Michael acceptor, making it a focal point for a range of nucleophilic and radical-based reactions. Its reactivity is pivotal to the synthetic utility and potential biological activity of 4-(vinylsulfonyl)isoxazole.

Nucleophilic Conjugate (Michael) Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a hallmark reaction of vinyl sulfones. wikipedia.org The strong electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and thus a prime target for nucleophiles. This reaction is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

A diverse array of nucleophiles can participate in Michael additions to vinyl sulfones, including amines, thiols, and carbanions. nih.govresearchgate.net The high reactivity of vinyl sulfones often allows these additions to proceed under mild conditions. wikipedia.org For instance, the addition of thiols is particularly efficient and forms the basis of "thiol-Michael" click chemistry. rsc.orgbuchler-gmbh.com Studies on related vinyl sulfones have shown that the presence of electron-withdrawing substituents on an associated aromatic ring can enhance the electrophilicity of the vinyl group, leading to increased reactivity. nih.gov Conversely, electron-donating groups can decrease this reactivity. nih.gov

| Nucleophile Type | Example | Product Type | Reaction Conditions |

| Amine | Pyrrolidine | β-Amino sulfone | Often proceeds without a catalyst due to the high nucleophilicity of amines. nih.govresearchgate.net |

| Thiol | Cysteine | β-Thioether sulfone | Can be base-catalyzed or proceed under neutral conditions. rsc.org |

| Carbanion | Malonate ester | β-Alkylated sulfone | Typically requires a base to generate the carbanion. wikipedia.org |

Radical Reactions

The double bond of the vinyl sulfone moiety can also undergo radical addition reactions. A notable example is the radical-mediated thiodesulfonylation, where a thiol radical adds to the vinyl sulfone. nih.gov This process is initiated by a radical initiator and results in the formation of a vinyl sulfide (B99878) through an addition-elimination mechanism. nih.gov The reaction proceeds via a radical intermediate, and the subsequent elimination of a sulfonyl radical drives the formation of the final product. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

Vinyl sulfones are effective dienophiles in Diels-Alder reactions due to their electron-deficient double bond. wikipedia.org They can react with a variety of dienes to form six-membered cyclic adducts. The sulfonyl group in the resulting cycloadduct can often be subsequently removed under reductive conditions, making vinyl sulfones useful synthons in organic synthesis. wikipedia.org

In addition to [4+2] cycloadditions like the Diels-Alder reaction, vinyl sulfones can also participate in [3+2] cycloadditions with 1,3-dipoles such as azides and azomethine ylides. mdpi.comacs.org These reactions provide a direct route to five-membered heterocyclic compounds. mdpi.com For example, the reaction with sugar azides can lead to the formation of 1,2,3-triazoles. acs.org

| Cycloaddition Type | Reactant Partner | Product |

| [4+2] Diels-Alder | Conjugated Diene (e.g., Butadiene) | Cyclohexene sulfone derivative |

| [3+2] Dipolar Cycloaddition | Azide (B81097) | Triazole derivative |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidine derivative |

Elimination Reactions

Elimination reactions involving the sulfonyl group are also a key aspect of the chemistry of vinyl sulfones and their derivatives. nih.gov β-Elimination is a common pathway, particularly when a suitable leaving group is present on the α-carbon of the ethylsulfonyl chain formed after a conjugate addition. nih.govlibretexts.org This type of reaction is fundamental to processes like the Julia-Lythgoe olefination, where a β-hydroxy sulfone undergoes reductive elimination to form an alkene. wikipedia.org While this is a reaction of the saturated sulfone derivative, it highlights the utility of the sulfone as a functional group that can be eliminated to form a double bond.

Desulfonylation Pathways

The sulfonyl group, after serving its purpose in activating the vinyl group or directing a particular synthetic transformation, can be removed through desulfonylation reactions. wikipedia.orgorganicreactions.org These reactions typically involve reductive cleavage of the carbon-sulfur bond. wikipedia.org A variety of reducing agents can be employed, including metal amalgams (like sodium amalgam), transition metal complexes, and tin hydrides. wikipedia.orgscripps.edu This removal of the sulfonyl group and its replacement with a hydrogen atom is a synthetically valuable transformation. organicreactions.org For example, magnesium-promoted desulfonylation of α,β-unsaturated sulfones can lead to the formation of the corresponding olefins. oup.com

| Reagent | Type of Desulfonylation |

| Sodium Amalgam (Na/Hg) | Reductive |

| Aluminum Amalgam (Al/Hg) | Reductive |

| Samarium(II) Iodide | Reductive |

| Tributyltin Hydride | Radical-based |

| Palladium or Nickel Catalysts with Grignard Reagents | Transition-metal catalyzed |

Reactivity of the Isoxazole (B147169) Ring in the Presence of a Vinyl Sulfone Substituent

The isoxazole ring is an aromatic heterocycle, and its reactivity is influenced by the electronic nature of its substituents. The potent electron-withdrawing vinyl sulfonyl group at the 4-position is expected to significantly impact the electronic properties of the isoxazole ring.

Research on analogous 4-vinyl isoxazoles has revealed that the isoxazole ring can undergo cleavage and rearrangement under certain conditions. organic-chemistry.org Specifically, in the presence of a copper catalyst and dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, 4-vinyl isoxazoles can be converted into highly substituted pyridine (B92270) derivatives. organic-chemistry.org This transformation involves the cleavage of the N-O bond of the isoxazole ring. The proposed mechanism suggests that the isoxazole may exist in equilibrium with a ring-opened enaminone intermediate, which then undergoes cyclization to form the pyridine ring, with DMSO acting as a one-carbon surrogate. organic-chemistry.org This indicates that the vinyl substituent at the 4-position facilitates a reactivity pattern that leads to ring transformation rather than simple substitution on the isoxazole ring itself.

Electrophilic and Nucleophilic Substitution Patterns on the Isoxazole Ring

The isoxazole ring's response to substitution reactions is dictated by the electron distribution within the heterocyclic system. Generally, electrophilic aromatic substitution is known to occur at the 4-position of the isoxazole ring reddit.com. However, the this compound molecule already has this position substituted. The sulfonyl group (–SO₂) is a powerful electron-withdrawing group, which deactivates the isoxazole ring towards further electrophilic attack.

Conversely, the isoxazole ring is generally considered an electron-rich heterocycle, making it resistant to direct nucleophilic substitution unless an activating group is present or a good leaving group is installed on the ring. The functionalization at the C4 position is often achieved not by direct substitution on the unsubstituted isoxazole but through synthetic strategies involving precursors. For instance, a common method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes to produce 4-halo-isoxazoles organic-chemistry.orgacs.orgnih.gov. These halogenated intermediates are then readily elaborated through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide variety of substituents at the C4 position nih.govnih.gov. This two-step sequence represents a formal substitution at the C4 position.

Ring-Opening Reactions and Rearrangements

The N-O bond within the isoxazole ring is relatively weak, making it susceptible to cleavage under various conditions, leading to ring-opening reactions and subsequent rearrangements. These transformations are a powerful tool for synthesizing other heterocyclic systems or functionalized acyclic compounds.

For example, studies on related 4-vinyl isoxazoles have demonstrated their unusual reactivity in copper-mediated reactions. When heated with a copper catalyst in dimethyl sulfoxide (DMSO), these isoxazoles undergo a ring cleavage to form highly substituted pyridines, with DMSO serving as a one-carbon surrogate organic-chemistry.org. The proposed mechanism involves the isoxazole existing in equilibrium with a ring-opened nitrene intermediate, which then participates in the formation of the new heterocyclic ring organic-chemistry.org.

Another significant ring transformation is the molybdenum-mediated ring expansion of isoxazoles into 4-pyridones. This reaction proceeds via a reductive ring opening of the isoxazole, mediated by molybdenum hexacarbonyl, to form an enamine intermediate, which subsequently cyclizes to yield the pyridone structure beilstein-journals.org.

Rearrangements of the isoxazole ring have also been observed under specific analytical conditions. During collision-induced dissociation in mass spectrometry studies of the drug valdecoxib (B1682126) and its metabolites (which contain a substituted isoxazole ring), a novel two-step rearrangement has been detailed nih.gov. This process involves an initial intramolecular Sₙ2 reaction followed by a four-membered ring rearrangement and cleavage of the N-O bond nih.gov. While not a synthetic reaction, this highlights the inherent potential for the isoxazole skeleton to undergo complex structural rearrangements.

Inverse Electron-Demand Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. In the inverse electron-demand hetero-Diels-Alder (IEDDA or DAᵢₙᵥ) reaction, the electronic requirements are reversed: the reaction occurs between an electron-poor diene and an electron-rich dienophile wikipedia.org. This type of reaction is particularly useful for synthesizing heterocyclic compounds wikipedia.org.

The reactivity of heterodienes in IEDDA reactions can be significantly enhanced by the introduction of electron-withdrawing substituents nih.gov. The this compound molecule possesses a strongly electron-withdrawing sulfonyl group conjugated with the vinyl double bond. This electronic feature makes the vinyl group an electron-poor dienophile. However, for an IEDDA reaction to occur, this electron-poor moiety would need to react with an electron-rich diene.

Alternatively, the isoxazole ring itself, as part of a larger conjugated system, could potentially function as an electron-deficient diene component in an IEDDA reaction. The presence of the sulfonyl group would lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with a dienophile's Highest Occupied Molecular Orbital (HOMO) wikipedia.org. While specific examples involving this compound in IEDDA reactions are not prominently documented, its electronic profile suggests it could be a suitable substrate for such transformations, which are increasingly used in chemical biology and materials science rsc.org.

Mechanistic Investigations of this compound Reactions

Elucidating the precise mechanisms of reactions involving isoxazoles is crucial for optimizing reaction conditions and expanding their synthetic utility. A variety of experimental techniques are employed to probe these reaction pathways.

Isotopic Labeling Studies

Isotopic labeling is a definitive method for tracing the path of atoms from reactants to products. This technique has been instrumental in understanding isoxazole-related reaction mechanisms.

In the copper-mediated synthesis of pyridines from 4-vinyl isoxazoles, deuterium (B1214612) labeling was used to confirm the role of the solvent organic-chemistry.org. When the reaction was performed in deuterated dimethyl sulfoxide (DMSO-d₆), the deuterium was incorporated into the final pyridine product, providing strong evidence that DMSO acts as a one-carbon surrogate by generating a methylene (B1212753) group organic-chemistry.org.

During mechanistic studies of an electrochemical four-component domino reaction to assemble isoxazoles, labeling experiments with deuterated water (D₂O) and ¹⁸O-labeled water (H₂¹⁸O) were conducted nih.govsemanticscholar.org. The results showed that a hydrogen atom at the C4 position of the newly formed isoxazole came from water. Furthermore, the use of H₂¹⁸O led to the incorporation of the ¹⁸O isotope into the isoxazole's N-O bond, providing critical insight into the radical-based reaction pathway and the origin of the heteroatoms nih.govsemanticscholar.org.

Kinetic Studies

Kinetic studies, which measure reaction rates under varying conditions, provide quantitative data about the energy barriers and the species involved in the rate-determining step of a reaction. Such studies were performed to support the proposed radical pathway in the electrochemical synthesis of isoxazoles nih.govrsc.org. By analyzing how the reaction rate changes with substrate concentrations, temperature, or applied current, researchers can build a comprehensive model of the reaction mechanism. While detailed kinetic data for reactions of this compound itself are scarce, the principles of kinetic analysis are broadly applied in the study of isoxazole chemistry to differentiate between proposed mechanisms, such as Sₙ1 and Sₙ2 pathways in substitution reactions koreascience.kr.

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating redox-active compounds and reaction mechanisms involving electron transfer steps. CV measures the current that develops in an electrochemical cell as the voltage is varied.

In the context of isoxazole synthesis, CV was employed to probe the oxidative transformations of the starting materials in an electrochemical annulation reaction nih.gov. The analysis revealed crucial details about the reaction's initiation. For instance, key substrates exhibited irreversible oxidation peaks at specific potentials. When a mixture of the reactants was analyzed, the oxidation potential of one substrate shifted to a lower value, indicating a crucial anodic oxidation step that initiates the domino reaction. The final isoxazole product was also shown to be stable under the reaction conditions, as its own irreversible oxidation occurred at a significantly higher potential nih.gov.

Table 1: Cyclic Voltammetry Data for the Electrochemical Assembly of Isoxazoles Data extracted from a study on a four-component domino reaction to synthesize isoxazole motifs. nih.gov

| Substrate/Product Analyzed | Observed Oxidation Potential (vs. SCE) | Inference |

|---|---|---|

| Substrate 1a | 0.99 V | Shows irreversible oxidation. |

| Substrate 3 | 1.13 V | Shows irreversible oxidation. |

| Mixture of Substrates 1a, 2a, and 3 | 0.73 V | Oxidation potential of 1a is shifted, indicating crucial anodic oxidation in the presence of other reactants. |

| Product Isoxazole 4 | >1.25 V | Product is stable under the reaction conditions as its oxidation occurs at a higher potential. |

Characterization of Reaction Intermediates

The characterization of transient intermediates in the reactions of this compound is crucial for a comprehensive understanding of its reactivity. Due to the high reactivity and short lifetimes of these species, direct isolation and characterization can be challenging. Therefore, a combination of indirect methods, including trapping experiments and spectroscopic analysis of analogous stable compounds, is often employed.

In the context of reactions involving substituted isoxazoles, particularly those with vinyl groups at the 4-position, the formation of enaminone intermediates has been proposed. This is especially relevant in metal-mediated reactions where the isoxazole ring undergoes cleavage. For this compound, two primary types of reaction intermediates can be postulated depending on the reaction conditions: those arising from the ring-opening of the isoxazole core and those resulting from reactions involving the vinylsulfonyl moiety.

Enaminone Intermediates from Isoxazole Ring Cleavage:

In copper-mediated reactions, it is suggested that 4-vinyl isoxazoles can undergo ring cleavage to form highly reactive enaminone intermediates. While the direct spectroscopic characterization of the enaminone intermediate derived from this compound has not been explicitly detailed in the literature, its expected structure would feature a vinylogous β-amino ketone system. The characterization of such an intermediate would rely on techniques like in situ NMR and trapping experiments.

Trapping experiments would involve introducing a reactive species into the reaction mixture to intercept the transient enaminone, leading to a stable, characterizable product. This would provide indirect but strong evidence for the existence of the enaminone intermediate.

Spectroscopic characterization, by analogy to known enaminones, would be expected to show specific features. The following table outlines the anticipated spectroscopic data for a putative enaminone intermediate derived from this compound.

| Spectroscopic Data for a Putative Enaminone Intermediate | |

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to vinylic protons, protons alpha to the carbonyl and sulfonyl groups, and an N-H proton (if present). The chemical shifts of the vinylic protons would be indicative of the electron-donating effect of the amino group and the electron-withdrawing effect of the carbonyl and sulfonyl groups. |

| ¹³C NMR | Signals for carbonyl carbon, olefinic carbons, and carbons adjacent to the sulfur atom. The chemical shift of the carbonyl carbon would be characteristic of an α,β-unsaturated ketone. |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration, typically in the range of 1650-1600 cm⁻¹, which is lower than that of a saturated ketone due to conjugation. N-H stretching vibrations would be observed around 3300 cm⁻¹ for primary or secondary amines. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the enaminone intermediate, which would be isomeric with the starting this compound. |

Intermediates from Michael Addition to the Vinylsulfonyl Group:

The vinylsulfonyl group is a known Michael acceptor, and therefore, in the presence of nucleophiles, this compound is expected to form enolate or carbanionic intermediates. The characterization of these intermediates would also likely rely on trapping experiments, where the intermediate is quenched with an electrophile to yield a stable product.

For instance, the addition of a nucleophile to the β-carbon of the vinyl group would generate a carbanion stabilized by the adjacent sulfonyl group. The characterization of this intermediate would be challenging due to its high reactivity.

The following table summarizes the types of intermediates that could be characterized in the reactions of this compound.

| Reaction Type | Proposed Intermediate | Method of Characterization |

| Copper-Mediated Ring Opening | Enaminone | In situ NMR, Trapping Experiments |

| Michael Addition | Enolate/Carbanion | Trapping Experiments |

It is important to note that the definitive characterization of these reactive intermediates for this compound would require dedicated mechanistic studies. The information presented here is based on established reactivity patterns of similar isoxazole and vinyl sulfone systems.

In-Depth Computational Analysis of this compound Remains an Uncharted Area of Chemical Research

A comprehensive review of scientific literature reveals a notable absence of dedicated computational and theoretical studies on the chemical compound this compound. Despite the growing interest in the broader isoxazole class of compounds for their diverse applications in medicinal chemistry and materials science, this specific derivative appears to be largely unexplored from a theoretical standpoint. Consequently, the detailed analysis of its structural, electronic, and reactive properties through computational methods, as outlined in the requested article structure, cannot be fulfilled at this time due to the lack of available research data.

The planned sections and subsections of the article were to include:

Computational and Theoretical Studies of 4 Vinylsulfonyl Isoxazole

Prediction of Reactivity and Selectivity in Novel Transformations:The final section aimed to showcase the predictive power of computational chemistry in forecasting how 4-(vinylsulfonyl)isoxazole would behave in new, un-trialed chemical reactions, a crucial aspect for the design of novel synthetic routes and functional materials.

While general computational studies on other isoxazole (B147169) derivatives do exist, the unique structural and electronic features imparted by the vinylsulfonyl group at the 4-position of the isoxazole ring necessitate a dedicated study. The interplay between the electron-withdrawing sulfonyl group and the reactive vinyl moiety, combined with the electronic characteristics of the isoxazole ring, is expected to result in a chemical behavior that cannot be accurately extrapolated from studies on other substituted isoxazoles.

The absence of such specific research highlights a gap in the current body of chemical knowledge. The synthesis and experimental investigation of this compound may have been reported, but its theoretical underpinnings remain to be elucidated. Future computational research in this area would be invaluable for unlocking the full potential of this compound in various chemical applications. Until such studies are conducted and published in peer-reviewed literature, a detailed and scientifically accurate article adhering to the proposed structure cannot be responsibly generated.

Advanced Applications in Organic Synthesis Non Clinical

Utilization as Versatile Synthetic Intermediates for Complex Molecule Construction

No specific examples or detailed research findings were identified that describe the use of 4-(vinylsulfonyl)isoxazole as a versatile synthetic intermediate for the construction of complex molecules. While the isoxazole (B147169) ring, in general, is a well-established building block in organic synthesis, the specific reactivity and synthetic utility of the this compound scaffold in this context are not documented in the available literature.

Role in the Assembly of Other Heterocyclic Systems

Detailed investigations into the role of this compound in the assembly of other heterocyclic systems have not been reported. The following sub-sections highlight the absence of specific research in these areas.

Fused Isoxazoles (e.g., Imidazo[4,5-c]isoxazole, Isoxazolo[3,4-d]pyridazinones)

There is no available literature detailing the synthesis of fused isoxazoles, such as imidazo[4,5-c]isoxazole or isoxazolo[3,4-d]pyridazinones, using this compound as a starting material or key intermediate. General methods for the synthesis of fused isoxazoles typically involve different precursors and synthetic strategies. researchgate.netscilit.com

Triazole-Isoxazole Hybrids as Molecular Scaffolds

The synthesis and application of triazole-isoxazole hybrids are areas of active research. nih.govscielo.bracs.org However, a thorough search of the literature did not yield any examples where this compound was utilized as a component in the construction of these hybrid molecular scaffolds.

Other Multicomponent Systems Involving Isoxazoles

Multicomponent reactions are a powerful tool for the efficient synthesis of complex molecules. nih.govnih.govresearchgate.net Despite the broad utility of isoxazoles in such reactions, there are no specific reports of multicomponent systems that incorporate this compound as a reactant.

Development of New Reagents and Catalysts Derived from this compound Scaffolds

No research has been published on the development of new reagents or catalysts derived from this compound scaffolds. The potential of this specific molecular framework in the design of novel chemical tools for organic synthesis remains an unexplored area of study.

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the application of the compound “this compound” in the precise contexts of polymer-supported reagents for combinatorial chemistry or as a tool in bioconjugation strategies.

The search for detailed research findings on "this compound" within these advanced, non-clinical applications did not yield specific examples, data tables, or synthetic protocols directly involving this compound.

However, the constituent functional groups of the molecule—the vinyl sulfone moiety and the isoxazole ring system—are individually well-documented in these fields.

Vinyl Sulfone Moiety: The vinyl sulfone group is widely recognized for its utility in both material science and chemical biology. It is a potent Michael acceptor, reacting selectively and efficiently with nucleophiles like thiols. This reactivity is the basis for its use in solid-phase synthesis to anchor molecules to resins and in bioconjugation to label proteins at cysteine residues. nih.govrsc.orgtudublin.ie Research has demonstrated the creation of combinatorial libraries built upon the vinyl sulfone scaffold using solid-phase supports like Rink amide resin. nih.gov Furthermore, the vinyl sulfone group's reaction with thiols is noted for its high selectivity and rapid kinetics, making it a valuable tool for creating stable bioconjugates. rsc.orgnih.gov

Isoxazole Nucleus: The isoxazole ring is a common scaffold in medicinal and combinatorial chemistry. Methodologies for the solid-phase synthesis of isoxazole-containing compound libraries are well-established. nih.govnih.gov For instance, libraries of diheterocyclic compounds featuring isoxazole have been prepared on Wang resin, demonstrating the compatibility of this heterocyclic system with solid-phase organic synthesis (SPOS) techniques. nih.gov

While the individual components of this compound suggest its potential as a bifunctional linker or reagent in these applications, no published research could be found to substantiate this. Therefore, an article with detailed research findings, data tables, and specific examples focused solely on this compound cannot be generated at this time without resorting to speculation, which would contravene the requirements for scientifically accurate and verifiable content.

Analytical and Spectroscopic Characterization Techniques for 4 Vinylsulfonyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR for Proton Environments

In a hypothetical ¹H NMR spectrum of 4-(Vinylsulfonyl)isoxazole, distinct signals would be expected for the protons of the isoxazole (B147169) ring and the vinyl group.

Isoxazole Protons: The isoxazole ring contains two protons. The proton at position 3 (adjacent to the oxygen atom) would likely appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm, due to the deshielding effect of the adjacent heteroatoms. The proton at position 5 would also be a singlet, appearing slightly more upfield, generally between δ 8.5-9.5 ppm.

Vinyl Group Protons: The vinyl group (-CH=CH₂) would exhibit a more complex splitting pattern. The proton on the carbon attached to the sulfonyl group (α-proton) would likely resonate as a doublet of doublets in the range of δ 6.5-7.5 ppm. The two terminal protons (β-protons) would be diastereotopic and would therefore have different chemical shifts, appearing as two distinct doublets of doublets, typically in the range of δ 6.0-7.0 ppm. The coupling constants (J-values) between the vinyl protons would be characteristic of their geometric arrangement (cis or trans).

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (isoxazole) | 8.0-9.0 | s | - |

| H-5 (isoxazole) | 8.5-9.5 | s | - |

| -SO₂-CH =CH₂ | 6.5-7.5 | dd | Jtrans, Jcis |

| -SO₂-CH=CH ₂ (trans) | 6.0-7.0 | dd | Jtrans, Jgem |

| -SO₂-CH=CH ₂ (cis) | 6.0-7.0 | dd | Jcis, Jgem |

s = singlet, dd = doublet of doublets

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information about the carbon framework of this compound.

Isoxazole Carbons: The isoxazole ring has three carbon atoms. The carbon at position 4, being attached to the electron-withdrawing sulfonyl group, would be significantly deshielded and appear at a downfield chemical shift, likely in the range of δ 110-120 ppm. The carbons at positions 3 and 5 would resonate at approximately δ 150-160 ppm and δ 170-180 ppm, respectively.

Vinyl Group Carbons: The two carbons of the vinyl group would have distinct chemical shifts. The carbon directly attached to the sulfonyl group would appear around δ 135-145 ppm, while the terminal methylene (B1212753) carbon would be found further upfield, around δ 125-135 ppm.

A hypothetical data table for the ¹³C NMR spectrum is provided below.

| Carbon | Chemical Shift (δ, ppm) |

| C-3 (isoxazole) | 150-160 |

| C-4 (isoxazole) | 110-120 |

| C-5 (isoxazole) | 170-180 |

| -SO₂-C H=CH₂ | 135-145 |

| -SO₂-CH=C H₂ | 125-135 |

Advanced NMR Techniques (e.g., ¹⁹F, ³¹P NMR for specific derivatives)

For derivatives of this compound containing fluorine or phosphorus atoms, ¹⁹F NMR and ³¹P NMR spectroscopy would be invaluable tools for characterization. These techniques provide direct information about the chemical environment of these specific nuclei. As no such derivatives are the focus of this article, a detailed discussion is omitted.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be crucial for determining the precise molecular weight of this compound and, consequently, its elemental formula. The exact mass can be calculated based on the most abundant isotopes of the constituent elements (C, H, N, O, S). This high-precision measurement helps to confirm the identity of the compound and distinguish it from isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be useful for assessing the purity of a sample of this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would provide a fragmentation pattern. This pattern, resulting from the ionization and subsequent fragmentation of the molecule, would be a unique fingerprint that could be used for identification purposes, although no reference spectra are currently available in public databases.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixtures

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a complex mixture. For the analysis of this compound, a reverse-phase HPLC method would be highly effective. This approach utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase.

A typical method for a related isoxazole derivative involves a gradient elution system, which allows for the efficient separation of compounds with varying polarities. researchgate.net For this compound, a suitable mobile phase could consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid modifier such as formic acid to improve peak shape and ionization efficiency for mass spectrometry. researchgate.netsielc.com The gradient would typically start with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more non-polar compounds.

The mass spectrometer, serving as the detector, would ionize the eluted this compound molecules, often using electrospray ionization (ESI), and then separate the resulting ions based on their mass-to-charge ratio (m/z). This provides a highly specific and sensitive method for confirming the molecular weight of the compound and can be used for its quantification in complex matrices. researchgate.net

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Value/Type |

| HPLC Column | C18 reverse-phase (e.g., 150 x 3.0 mm, 3.5 µm) researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol researchgate.netsielc.com |

| Elution Mode | Gradient |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Positive or Negative Ion Mode |

Note: This table presents a hypothetical but representative set of parameters based on methods used for similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts: the isoxazole ring and the vinylsulfonyl group.

The isoxazole ring itself gives rise to several distinct peaks. These typically include stretching vibrations for the C-N bond (around 1276 cm⁻¹), the N-O bond (around 1153 cm⁻¹), and the C-O bond within the ring (around 1068 cm⁻¹). rjpbcs.com

The sulfonyl group (-SO₂) is characterized by strong, distinct stretching vibrations. Asymmetric and symmetric stretching modes of the S=O bonds are expected to appear in the regions of 1284-1315 cm⁻¹ and around 1130 cm⁻¹, respectively. researchgate.net The vinyl group (C=C) will show a characteristic stretching absorption, though its exact position can be influenced by conjugation with the sulfonyl group.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (S=O) | Asymmetric Stretching | 1284 - 1315 researchgate.net |

| Sulfonyl (S=O) | Symmetric Stretching | ~1130 researchgate.net |

| Isoxazole (C-N) | Stretching | ~1276 rjpbcs.com |

| Isoxazole (N-O) | Stretching | ~1153 rjpbcs.com |

| Isoxazole (C-O) | Stretching | ~1068 rjpbcs.com |

| Vinyl (C=C) | Stretching | Varies with conjugation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

For related heterocyclic sulfones, X-ray diffraction studies have revealed important structural features. mdpi.com The geometry around the sulfur atom in the sulfonyl group is typically a distorted tetrahedron. scispace.com The isoxazole ring is expected to be largely planar. scispace.com The crystal structure of 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole, for example, confirms the planarity of the isoxazole ring. scispace.com

Table 3: General Crystallographic Parameters for Heterocyclic Sulfones

| Parameter | Typical Value Range/Observation |

| Sulfur Geometry | Distorted Tetrahedral scispace.com |

| Isoxazole Ring | Planar scispace.com |

| S-O Bond Length | ~1.43 - 1.45 Å |

| C-S Bond Length | ~1.75 - 1.80 Å |

| O-S-O Bond Angle | ~118° - 120° |

Note: These are generalized values based on known structures of related compounds and serve as expected ranges for this compound.

Electroanalytical Techniques for Redox Behavior (e.g., Cyclic Voltammetry)

Electroanalytical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a compound, i.e., its propensity to be oxidized or reduced. libretexts.orgossila.comyoutube.com For this compound, both the isoxazole ring and the vinylsulfonyl group can potentially undergo electrochemical reactions.

Studies on other isoxazole derivatives have shown that the isoxazole ring can be electrochemically active. For instance, some isoxazoles exhibit irreversible reduction processes. researchgate.net In one study, the electrochemical synthesis of 3,5-disubstituted isoxazoles revealed an irreversible oxidation of the isoxazole product at potentials exceeding 1.25 V versus a saturated calomel (B162337) electrode (SCE). nih.govrsc.org

The vinylsulfonyl moiety can also participate in redox reactions. The electron-withdrawing nature of the sulfonyl group makes the vinyl group susceptible to reduction. The specific potentials at which these redox events occur would provide valuable information about the electronic structure of this compound and its stability under oxidative or reductive conditions. A cyclic voltammogram of this compound would likely display characteristic peaks corresponding to these electron transfer processes.

Q & A

Q. What in silico tools predict the metabolic pathways of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.